![molecular formula C20H21N3O2S B12165123 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide](/img/structure/B12165123.png)
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines an indole core with a piperidine ring and a thiophene moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The thiophene moiety is then attached via a carbonylation reaction, using thiophene-2-carbonyl chloride as the reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent steps. The use of high-throughput screening and process optimization techniques would be essential to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride as catalysts.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiophene moiety.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, including serotonin and dopamine receptors, which are involved in neurotransmission. The piperidine ring may enhance the binding affinity and selectivity of the compound for these receptors. The thiophene moiety can further modulate the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[1-(thiophen-2-ylmethylideneamino)-3-indolecarboxamide: Similar structure but with a different substitution pattern on the indole ring.
1-methylindole-3-carboxylic acid amide: Lacks the piperidine and thiophene moieties.
1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide: Contains a different substitution pattern and additional functional groups.
Uniqueness
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide is unique due to its combination of an indole core, piperidine ring, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by an indole core with a piperidine moiety and a thiophenyl carbonyl group. Its molecular formula is C20H22N4O2S. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in pain modulation and neuropharmacology. The indole structure is known for its ability to mimic serotonin, suggesting that this compound may influence serotonergic pathways.
Potential Targets:
- Serotonin Receptors : Given the structural similarity to serotonin, it may act as an agonist or antagonist at various serotonin receptor subtypes.
- Cannabinoid Receptors : Some studies suggest potential activity at cannabinoid receptors, which are crucial for pain relief and anti-inflammatory effects.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound on cancer cell lines. In vitro assays demonstrated that it inhibits the growth of several cancer types, including:
- Breast Cancer : IC50 values indicated significant cytotoxicity against MCF-7 cells.
- Lung Cancer : The compound showed promise in reducing cell viability in A549 lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases.
Case Studies
- Case Study on Pain Relief : A study involving rodents demonstrated that administration of the compound resulted in a significant reduction in pain responses measured by the hot plate test, suggesting analgesic properties.
- Clinical Observations : Preliminary clinical trials have indicated that patients receiving treatment with this compound reported lower pain levels and improved quality of life metrics compared to control groups.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)piperidin-4-yl]indole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24) |
InChI Key |
PEESDMGBFAWKJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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